4,4-Bis(trifluoromethyl)-2-iodo-5,5,6,6,7,7,7-heptafluoroheptan-1-ol
Overview
Description
4,4-Bis(trifluoromethyl)-2-iodo-5,5,6,6,7,7,7-heptafluoroheptan-1-ol is a highly fluorinated organic compound. The presence of multiple fluorine atoms and an iodine atom in its structure makes it a unique molecule with significant potential in various fields of scientific research and industrial applications. The compound’s structure is characterized by its heptafluoroheptan-1-ol backbone, which is further modified by the addition of trifluoromethyl and iodine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(trifluoromethyl)-2-iodo-5,5,6,6,7,7,7-heptafluoroheptan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the radical trifluoromethylation of carbon-centered intermediates . This process can be carried out under various conditions, often involving the use of radical initiators and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The choice of solvents, temperature control, and reaction time are critical factors in achieving efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
4,4-Bis(trifluoromethyl)-2-iodo-5,5,6,6,7,7,7-heptafluoroheptan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the iodine group to a hydrogen atom, resulting in the formation of a less halogenated product.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being key parameters.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4,4-Bis(trifluoromethyl)-2-iodo-5,5,6,6,7,7,7-heptafluoroheptan-1-ol has several scientific research applications:
Biology: The compound’s unique structure allows it to be used in the study of enzyme interactions and protein modifications.
Medicine: Its potential as a radiolabeled compound makes it useful in diagnostic imaging and therapeutic applications.
Industry: The compound is used in the development of high-performance materials, such as fluorinated polymers and coatings, due to its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism by which 4,4-Bis(trifluoromethyl)-2-iodo-5,5,6,6,7,7,7-heptafluoroheptan-1-ol exerts its effects involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
4,4-Bis(trifluoromethyl)-2,2’-bipyridine: Another highly fluorinated compound used in photocatalysis and as a ligand in coordination chemistry.
5,5-Bis(trifluoromethyl)-2,2’-bipyridine: Similar in structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness
4,4-Bis(trifluoromethyl)-2-iodo-5,5,6,6,7,7,7-heptafluoroheptan-1-ol is unique due to the combination of trifluoromethyl and iodine groups on a heptafluoroheptan-1-ol backbone. This specific arrangement of functional groups imparts distinct chemical properties, such as high reactivity in substitution reactions and strong interactions with biological targets, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
5,5,6,6,7,7,7-heptafluoro-2-iodo-4,4-bis(trifluoromethyl)heptan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F13IO/c10-5(11,6(12,13)9(20,21)22)4(7(14,15)16,8(17,18)19)1-3(23)2-24/h3,24H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJQBCMWSLFVDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)I)C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F13IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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